molecular formula C7H8N2O B3017743 Pyrazine, 2-(2-propen-1-yloxy)- CAS No. 107466-42-2

Pyrazine, 2-(2-propen-1-yloxy)-

Cat. No.: B3017743
CAS No.: 107466-42-2
M. Wt: 136.154
InChI Key: XPDIZRLTKZNKRD-UHFFFAOYSA-N
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Description

Pyrazine, 2-(2-propen-1-yloxy)-: is a versatile chemical compound with a unique structure that finds applications in various fields such as pharmaceuticals, materials science, and organic synthesis. Its intricate structure and diverse properties make it a valuable compound for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazine, 2-(2-propen-1-yloxy)- typically involves the reaction of pyrazine with 2-propen-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of Pyrazine, 2-(2-propen-1-yloxy)- is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of environmentally benign methods and cost-effective processes is also emphasized in industrial production .

Chemical Reactions Analysis

Types of Reactions

Pyrazine, 2-(2-propen-1-yloxy)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives.

Scientific Research Applications

Pyrazine, 2-(2-propen-1-yloxy)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its interactions with biological molecules and its potential as a bioactive agent.

    Medicine: Research explores its potential therapeutic applications, including its use in drug development.

    Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds

Mechanism of Action

The mechanism by which Pyrazine, 2-(2-propen-1-yloxy)- exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpyrazine
  • 2,5-Dimethylpyrazine
  • Tetramethylpyrazine
  • 2,3-Bis(2-pyridyl)pyrazine
  • Pyrazine-2-amidoxime
  • Pyrazine-2-thiocarboxamide
  • 2-Amino-5-bromo-3-(methylamino)pyrazine

Uniqueness

Pyrazine, 2-(2-propen-1-yloxy)- stands out due to its unique propen-1-yloxy functional group, which imparts distinct chemical reactivity and properties. This uniqueness makes it valuable for specific applications where other pyrazine derivatives may not be as effective .

Properties

IUPAC Name

2-prop-2-enoxypyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-2-5-10-7-6-8-3-4-9-7/h2-4,6H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDIZRLTKZNKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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